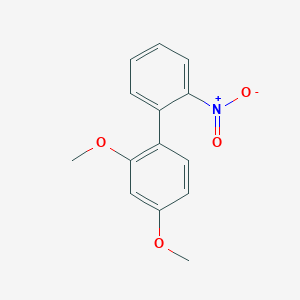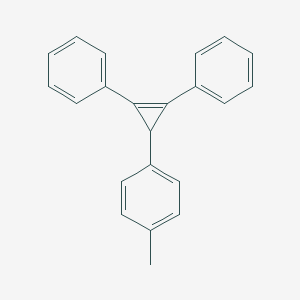
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene is an organic compound characterized by a cyclopropene ring substituted with phenyl groups and a methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene typically involves the cyclopropenation of diphenylacetylene followed by a Friedel-Crafts alkylation reaction. The cyclopropenation can be achieved using reagents such as dichlorocarbene or diazomethane under controlled conditions. The subsequent Friedel-Crafts alkylation involves the reaction of the cyclopropene intermediate with toluene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropene ring to a cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylcycloprop-2-en-1-one: A structurally similar compound with a ketone functional group.
1-Benzoyl-2,3-diphenylcycloprop-2-en-1-yl: Another related compound with a benzoyl group.
Uniqueness
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene is unique due to its combination of a cyclopropene ring and a methylbenzene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H18 |
|---|---|
Molecular Weight |
282.4g/mol |
IUPAC Name |
1-(2,3-diphenylcycloprop-2-en-1-yl)-4-methylbenzene |
InChI |
InChI=1S/C22H18/c1-16-12-14-19(15-13-16)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,22H,1H3 |
InChI Key |
SOUAGYHALVXEQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[bis(4-methoxyphenyl)methyl]-1H-indole](/img/structure/B514898.png)
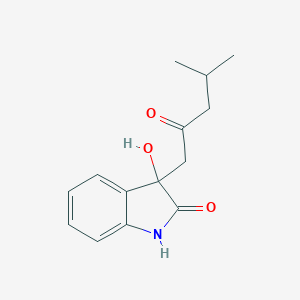
![Methyl 2-[1-(4-pyridazinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B514901.png)
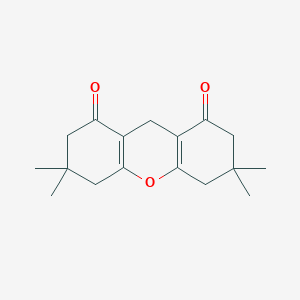
![2,4-dichloro-N-{2-[(2,4-dichlorobenzoyl)amino]vinyl}benzamide](/img/structure/B514905.png)
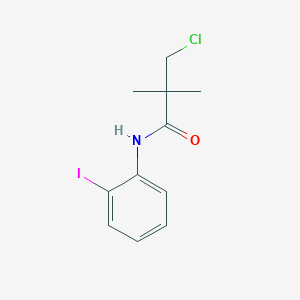

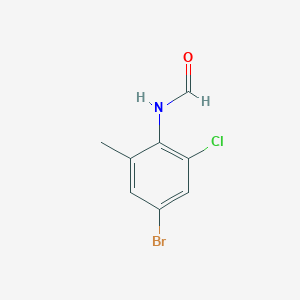
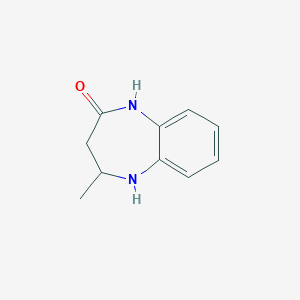
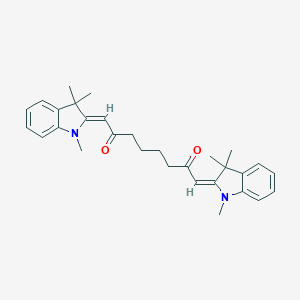
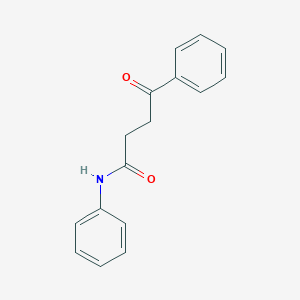
![4-{[5-nitro-2-(methyloxy)phenyl]methyl}morpholine](/img/structure/B514922.png)
![4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid](/img/structure/B514923.png)
